Acide 5-bromo-1H-indazole-7-carboxylique

Vue d'ensemble

Description

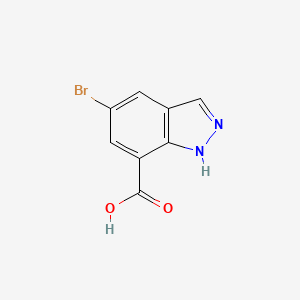

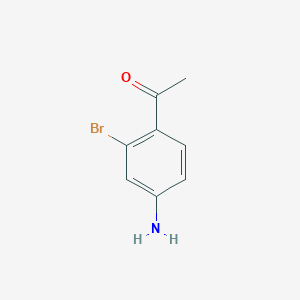

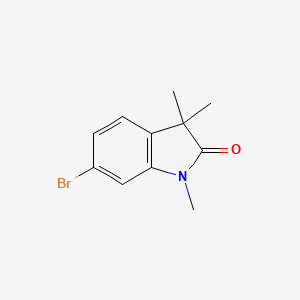

“5-Bromo-1H-indazole-7-carboxylic acid” is a chemical compound with the CAS Number: 953409-99-9 . It has a molecular weight of 241.04 . It is a solid substance stored at ambient temperature .

Synthesis Analysis

The synthesis of indazoles, including “5-Bromo-1H-indazole-7-carboxylic acid”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “5-Bromo-1H-indazole-7-carboxylic acid” is 1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical and Chemical Properties Analysis

“5-Bromo-1H-indazole-7-carboxylic acid” is a solid substance . It has a boiling point of 280-284 (subl.) . The compound is stored at ambient temperature .

Applications De Recherche Scientifique

Matière première en synthèse chimique

L'acide 5-bromo-1H-indazole-7-carboxylique est principalement utilisé comme matière première en synthèse chimique pour la préparation d'autres composés .

Inhibiteur de protéine kinase

Son dérivé, l'ester éthylique de l'acide 5-bromo-1H-indazole-3-carboxylique, peut être utilisé comme inhibiteur de protéine kinase . Les protéines kinases jouent un rôle crucial dans la signalisation cellulaire et sont donc une cible populaire pour le traitement et la prévention des maladies .

Activité antitumorale

Les dérivés de l'indazole, qui comprennent l'this compound, ont trouvé des applications dans le traitement de l'antitumor .

Activité anti-VIH

Des composés contenant un fragment d'indazole, tels que l'this compound, ont été étudiés et appliqués dans la production d'inhibiteurs de la protéase du VIH .

Antagonistes des récepteurs de la sérotonine

Des composés à base d'indazole ont également été utilisés comme antagonistes des récepteurs de la sérotonine . Les récepteurs de la sérotonine régulent divers processus biologiques et neurologiques tels que l'agression, l'anxiété, l'appétit, la cognition, l'apprentissage, la mémoire, l'humeur, la nausée, le sommeil et la thermorégulation .

Inhibiteurs de la réductase de l'aldose

Des dérivés de l'indazole ont été utilisés comme inhibiteurs de la réductase de l'aldose . La réductase de l'aldose est une enzyme impliquée dans le métabolisme du glucose, et ses inhibiteurs sont utilisés dans la prise en charge des complications du diabète .

Inhibiteurs de l'acétylcholinestérase

Des composés à base d'indazole ont été utilisés comme inhibiteurs de l'acétylcholinestérase . Ces inhibiteurs sont utilisés dans le traitement de la maladie d'Alzheimer et d'autres démences .

Large gamme de propriétés chimiques et biologiques

L'imidazole, un composé similaire à l'indazole, est connu pour sa large gamme de propriétés chimiques et biologiques . Il est plausible que l'this compound, étant un dérivé de l'indazole, puisse également présenter une large gamme de propriétés, ouvrant ainsi des applications potentielles dans divers domaines .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 5-bromo-1h-indazole-7-carboxylic acid, have been found to interact with various biological targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the progression of diseases such as cancer .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and sgk, it’s plausible that it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

Based on its potential interaction with kinases like chk1, chk2, and sgk, it may influence cell cycle regulation and dna damage response . These effects could potentially be leveraged for the treatment of diseases such as cancer .

Safety and Hazards

The safety information for “5-Bromo-1H-indazole-7-carboxylic acid” indicates that it is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Indazole-containing heterocyclic compounds, such as “5-Bromo-1H-indazole-7-carboxylic acid”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Analyse Biochimique

Biochemical Properties

5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response . The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 5-Bromo-1H-indazole-7-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can alter the signaling pathways involved in inflammation and pain . Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival . These effects highlight the potential of 5-Bromo-1H-indazole-7-carboxylic acid as a therapeutic agent in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-1H-indazole-7-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 5-Bromo-1H-indazole-7-carboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indazole-7-carboxylic acid can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, 5-Bromo-1H-indazole-7-carboxylic acid may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, 5-Bromo-1H-indazole-7-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of 5-Bromo-1H-indazole-7-carboxylic acid needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.

Metabolic Pathways

5-Bromo-1H-indazole-7-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of 5-Bromo-1H-indazole-7-carboxylic acid in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of 5-Bromo-1H-indazole-7-carboxylic acid in drug development.

Transport and Distribution

The transport and distribution of 5-Bromo-1H-indazole-7-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5-Bromo-1H-indazole-7-carboxylic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins . These properties play a critical role in determining the efficacy and specificity of 5-Bromo-1H-indazole-7-carboxylic acid in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indazole-7-carboxylic acid is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct 5-Bromo-1H-indazole-7-carboxylic acid to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular distribution of 5-Bromo-1H-indazole-7-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

5-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUQNYHXNSYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696179 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953409-99-9 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

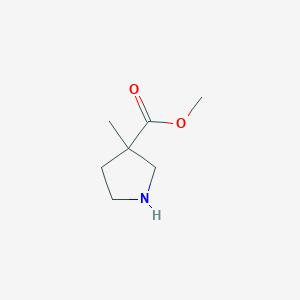

![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)

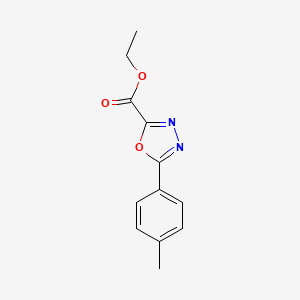

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)